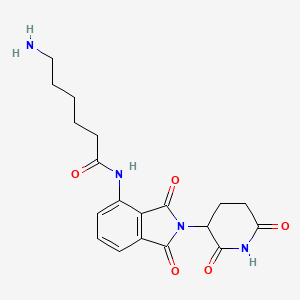
6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide is a complex organic compound with the molecular formula C19H24N4O4 It is characterized by the presence of multiple functional groups, including an amino group, a piperidinyl group, and an isoindolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: This step involves the cyclization of a suitable precursor to form the isoindolinone ring.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Hexanamide Chain: The final step involves the coupling of the hexanamide chain to the isoindolinone-piperidinyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This, in turn, affects various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 1H-Isoindole-1,3(2H)-dione, 4-[(2-aminoethyl)amino]-2-(2,6-dioxo-3-piperidinyl)-, hydrochloride
- 3-Amino-1H-isoindole hydrochloride
- Butanoic acid, 4-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]-
- Heptanoic acid, 7-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]-
- Formamide, N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-
Uniqueness
What sets 6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide apart from similar compounds is its unique combination of functional groups and structural features.
Biological Activity
6-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by an isoindoline core and piperidine derivatives, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- IUPAC Name : this compound
- Molecular Formula : C19H22N4O5
- Molecular Weight : 386.41 g/mol
- CAS Number : 2227423-21-2
- Purity : ≥98% .
The biological activity of this compound is primarily linked to its interactions with various biological targets:
- Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression. HDAC inhibition can lead to increased acetylation of histones and transcription factors, resulting in altered gene expression patterns associated with cancer and other diseases .
- Cytokine Modulation : Research indicates that this compound may reduce levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Anticancer Activity : Preliminary studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Biological Activity Data
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human leukemia cells. The results demonstrated significant cytotoxicity with IC50 values indicating effective dose ranges for inducing apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Inflammation Modulation
In an animal model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6. These findings suggest a potential role for the compound in treating autoimmune conditions where cytokine levels are elevated .
Properties
Molecular Formula |
C19H22N4O5 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide |
InChI |
InChI=1S/C19H22N4O5/c20-10-3-1-2-7-14(24)21-12-6-4-5-11-16(12)19(28)23(18(11)27)13-8-9-15(25)22-17(13)26/h4-6,13H,1-3,7-10,20H2,(H,21,24)(H,22,25,26) |
InChI Key |
WCPDDXPKCNDUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















